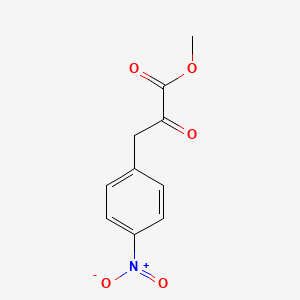
Methyl 3-(4-nitrophenyl)-2-oxopropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(4-nitrophenyl)-2-oxopropanoate is an organic compound with a molecular formula of C10H9NO5. It is a derivative of nitrophenyl and oxopropanoate, characterized by the presence of a nitro group attached to a phenyl ring and an ester functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 3-(4-nitrophenyl)-2-oxopropanoate can be synthesized through several methods. One common approach involves the esterification of 3-(4-nitrophenyl)-2-oxopropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Another method involves the nitration of methyl 3-phenyl-2-oxopropanoate using a mixture of concentrated nitric acid and sulfuric acid. This reaction introduces the nitro group onto the phenyl ring, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to more efficient and scalable production processes.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(4-nitrophenyl)-2-oxopropanoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and methanol.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solution.
Major Products Formed
Reduction: Methyl 3-(4-aminophenyl)-2-oxopropanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3-(4-nitrophenyl)-2-oxopropanoic acid and methanol.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(4-nitrophenyl)-2-oxopropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Wirkmechanismus
The mechanism of action of methyl 3-(4-nitrophenyl)-2-oxopropanoate depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, potentially leading to cytotoxic effects.
Vergleich Mit ähnlichen Verbindungen
Methyl 3-(4-nitrophenyl)-2-oxopropanoate can be compared with other nitrophenyl derivatives and oxopropanoate esters:
Methyl 3-(4-aminophenyl)-2-oxopropanoate: Similar structure but with an amino group instead of a nitro group, leading to different reactivity and biological activity.
Methyl 3-(4-chlorophenyl)-2-oxopropanoate: Contains a chlorine atom instead of a nitro group, resulting in different chemical properties and applications.
Ethyl 3-(4-nitrophenyl)-2-oxopropanoate: Similar compound with an ethyl ester group instead of a methyl ester, affecting its solubility and reactivity.
Eigenschaften
Molekularformel |
C10H9NO5 |
|---|---|
Molekulargewicht |
223.18 g/mol |
IUPAC-Name |
methyl 3-(4-nitrophenyl)-2-oxopropanoate |
InChI |
InChI=1S/C10H9NO5/c1-16-10(13)9(12)6-7-2-4-8(5-3-7)11(14)15/h2-5H,6H2,1H3 |
InChI-Schlüssel |
DGYPHLHSIAOURA-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(=O)CC1=CC=C(C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



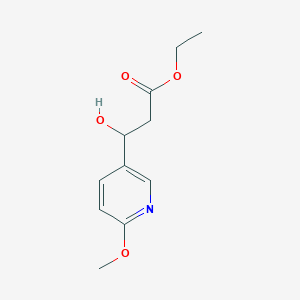
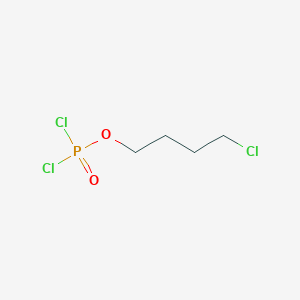
![3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13689141.png)
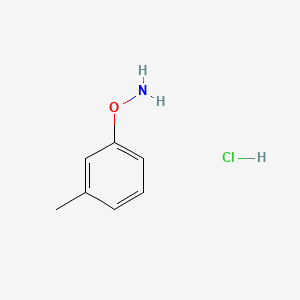
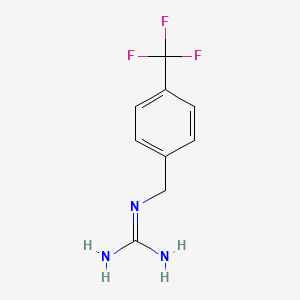
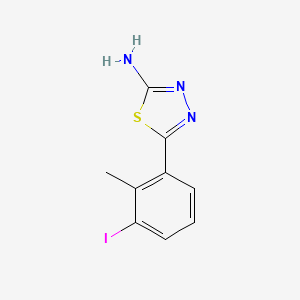


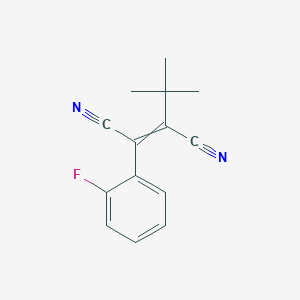
![Potassium [4-(Benzyloxy)butyl]trifluoroborate](/img/structure/B13689190.png)
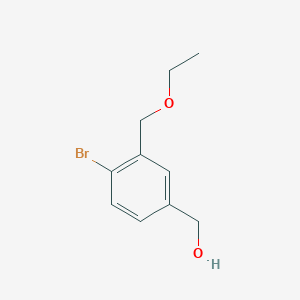
![5-Bromo-4-[2-methoxy-4-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13689227.png)

